molecular formula C4H11BrN2S B1662935 S-Isopropylisothiourea hydrobromide CAS No. 4269-97-0

S-Isopropylisothiourea hydrobromide

Cat. No. B1662935
CAS RN: 4269-97-0
M. Wt: 199.12 g/mol
InChI Key: SLGVZEOMLCTKRK-UHFFFAOYSA-N
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Description

S-Isopropylisothiourea hydrobromide is a potent inhibitor of NO synthase, with selectivity for the inducible form . It acts at the arginine binding site . Its molecular weight is 199.11 and its formula is C4H10N2S.HBr .


Molecular Structure Analysis

The molecular structure of S-Isopropylisothiourea hydrobromide can be represented by the canonical SMILES: NC(SC©C)=N.Br .


Physical And Chemical Properties Analysis

S-Isopropylisothiourea hydrobromide is soluble to 100 mM in DMSO . It has a molecular weight of 199.11 and its formula is C4H10N2S.HBr .

Scientific Research Applications

Antitumor Potential

S-Isopropylisothiourea hydrobromide has demonstrated high antitumor potential. The NOS inhibitor T1023, a derivative of S-Isopropylisothiourea hydrobromide, showed significant antiangiogenic activity in several animal tumor models and enhanced the antitumor effects of other treatments like bevacizumab, cyclophosphamide, and γ-radiation. A new compound, T1084, combining NOS-inhibiting and PDK-inhibiting activity, indicated a synergistic antitumor effect without signs of adaptation by experimental neoplasias, suggesting its potential in cancer treatment (Filimonova et al., 2022).

Antimicrobial and Nitric Oxide Synthase Inhibitory Activities

Isothiourea derivatives, including S-Isopropylisothiourea hydrobromide, have been studied for their antimicrobial properties. They demonstrated activity against various Gram-positive and Gram-negative bacterial strains, yeast species, and protozoan species. Additionally, some isothiourea derivatives showed significant inhibition of nitric oxide synthase activity, suggesting their potential for further study in antimicrobial and enzymatic inhibition applications (Kazimierczuk et al., 2010).

Radioprotective Effects

Research on S-Isopropylisothiourea hydrobromide derivatives, like T1082, showed promising radioprotective effects. These derivatives effectively limited the severity of acute radiation skin reactions in animal models, indicating potential development as pharmacological agents for preventing radiation therapy complications (Filimonova et al., 2022).

Surface Activity and Thermodynamics

The surface activity and thermodynamic properties of S-Isopropylisothiourea hydrobromide derivatives were investigated in studies exploring their adsorption at the air-water interface. These properties are essential for various industrial and biomedical applications, such as in the design of surfactants and drug delivery systems (Lehanine & Badache, 2016).

properties

IUPAC Name

propan-2-yl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGVZEOMLCTKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431048
Record name S-Isopropylisothiourea hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Isopropylisothiourea hydrobromide

CAS RN

4269-97-0
Record name S-Isopropylisothiourea hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Hattori, KK Subramanian, J Sakai… - Proceedings of the …, 2010 - National Acad Sciences
Neutrophil chemotaxis plays an essential role in innate immunity, but the underlying cellular mechanism is still not fully characterized. Here, using a small-molecule functional screening…
Number of citations: 177 www.pnas.org
A Yamamoto, S Katou, H Yoshioka, N Doke… - Journal of General Plant …, 2004 - Springer
Recent studies suggest that nitric oxide (NO), an important signaling and defense molecule in mammals, plays a key role in activating disease resistance in plants. We characterized NO …
Number of citations: 52 link.springer.com
W Maruyama, Y Kato, T Yamamoto, K Oh-hashi… - Journal of the American …, 2001 - Springer
… SIN-l, inhibitors of nitric oxide synthase, NS-nitro-L arginine methyl ester (I-NAME), NS-(1-iminoethyl)-L ornithine (L-NIO), S-isopropylisothiourea hydrobromide (IPIT) and …
Number of citations: 16 link.springer.com
JM Redondo, N Méndez-Barbero, J Oller… - 2017 - digital.csic.es
The present invention refers to an In vitro method for screening for subjects at risk of developing thoracic aortic aneurysm (TAA) or a disease causing TAA comprising: (a) measuring the …
Number of citations: 2 digital.csic.es

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